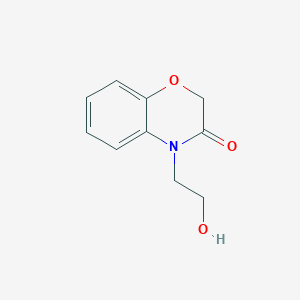

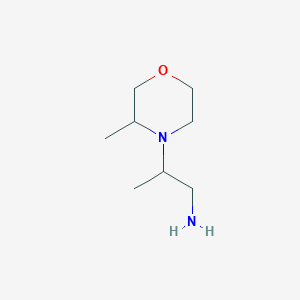

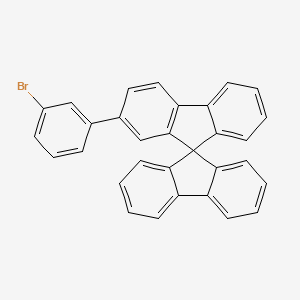

![molecular formula C8H8N4O3 B1518180 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1155064-95-1](/img/structure/B1518180.png)

1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid

Overview

Description

1,2,4-Oxadiazole derivatives are known to exhibit a broad spectrum of biological activities . They are important in the field of medicinal chemistry and are often used as bioisosteres for carboxylic acids, esters, and carboxamides .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various methods. One such method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another approach is based on the functionalization of pre-prepared uncharged 1,2,4-oxadiazole system .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives can be determined using various techniques such as FTIR, proton NMR, 13 C NMR, UV–Visible .

Chemical Reactions Analysis

1,2,4-Oxadiazole derivatives can undergo various chemical reactions. For instance, 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated in the presence of 18-fold excess of MeI, leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary depending on their specific structure. For instance, some compounds are reported to be solid at room temperature .

Scientific Research Applications

Synthesis and Coordination Complexes

The synthesis of pyrazole-dicarboxylate acid derivatives, including structures related to 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid, has been explored for the development of novel coordination complexes. These derivatives have shown potential in forming mononuclear chelate complexes with metals like Cu(II) and Co(II), revealing their utility in the design of new materials with specific chemical and physical properties. Single crystal X-ray diffraction experiments have provided insights into their 2D hydrogen bonded networks, highlighting the importance of these compounds in the field of crystal engineering and material science (Radi et al., 2015).

Antimycobacterial Activity

Compounds incorporating the 1,2,4-oxadiazole moiety, similar to the core structure of the compound of interest, have been evaluated for their antimycobacterial activity. These studies have demonstrated that such compounds can exhibit significant potency against Mycobacterium tuberculosis, indicating potential applications in developing new therapeutics for tuberculosis. The research emphasizes the role of specific substitutions on the pyrazine and pyridine rings in enhancing biological activity, offering a pathway for the design of more effective antimycobacterial agents (Gezginci et al., 1998).

Antimicrobial Properties

The synthesis of 1,3,4-oxadiazole derivatives bearing the pyrazole moiety, closely related to the compound , has been linked to significant antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, showcasing their potential as antimicrobial agents. Notably, some derivatives have exhibited excellent activity, suggesting the feasibility of these compounds in developing new antimicrobial therapies (Malladi et al., 2014).

Safety and Hazards

Future Directions

1,2,4-Oxadiazole derivatives have shown potential in various fields, including pharmaceutical chemistry, materials chemistry, and synthetic organic chemistry . Future research may focus on discovering novel molecules with excellent biological activities, and developing efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse functionalities .

properties

IUPAC Name |

1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3/c1-5-10-7(15-11-5)4-12-3-6(2-9-12)8(13)14/h2-3H,4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWBQGPANCGRDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CN2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

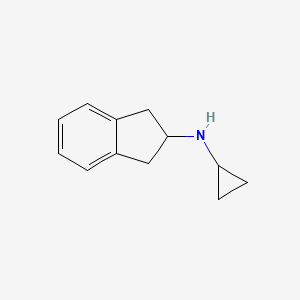

![1-(3-Hydroxypropyl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1518119.png)

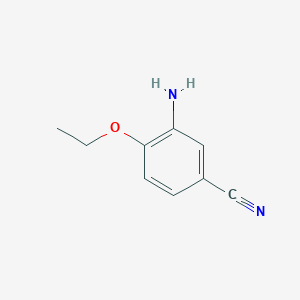

![4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid](/img/structure/B1518121.png)

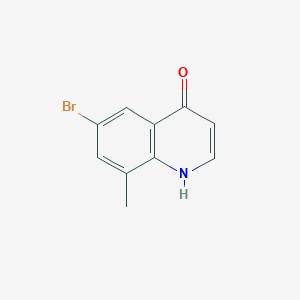

![2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1518125.png)

![1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1518126.png)